3-O-Xinafoyl Salmeterol is a derivative of Salmeterol, which is a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a xinafoyl group, enhancing its pharmacological properties. Salmeterol itself is known for its bronchodilatory effects, making 3-O-Xinafoyl Salmeterol a subject of interest for further research and application in respiratory therapies.
3-O-Xinafoyl Salmeterol falls under the category of beta-adrenergic agonists, specifically targeting the beta-2 adrenergic receptors. It is classified as a pharmaceutical compound used in respiratory medicine. The molecular formula for 3-O-Xinafoyl Salmeterol is , with a molecular weight of approximately 622.19 g/mol .
The synthesis of 3-O-Xinafoyl Salmeterol can be approached through various methods, often involving multi-step organic reactions. One notable method includes:
In recent studies, improved synthetic routes have been developed to enhance yield and reduce costs, emphasizing eco-friendly reagents and methods .
3-O-Xinafoyl Salmeterol undergoes several chemical reactions during its synthesis and application:
These reactions are crucial for optimizing yield and ensuring the efficacy of the final product.
The mechanism of action for 3-O-Xinafoyl Salmeterol involves:
This mechanism underscores its therapeutic role in alleviating symptoms associated with asthma and COPD .
The physical and chemical properties of 3-O-Xinafoyl Salmeterol include:
These properties are essential for formulation development and storage considerations.
3-O-Xinafoyl Salmeterol has several scientific applications:
3-O-Xinafoyl salmeterol (salmeterol xinafoate) is a complex molecular entity comprising salmeterol base ionically paired with 1-hydroxy-2-naphthoic acid (xinafoic acid). The salmeterol moiety features a phenylalkylamine backbone with three critical functional regions: a secondary amine head group, a phenyl ring with a hydroxymethyl substituent at position 2, and an elongated lipophilic tail terminating in a phenylbutoxy group. The xinafoate counterion anchors to the protonated amine via an ionic bond, while its hydroxyl group enables additional intermolecular interactions. The molecular formula is C36H45NO7, with an average molecular weight of 603.756 g/mol and a monoisotopic mass of 603.319602793 g/mol [3] [8].
The stereogenic center at the ethanolamine carbon (Cβ-OH) exists as a racemic mixture in therapeutic formulations. The active (R)-enantiomer exhibits approximately 60-fold greater β2-adrenergic receptor binding affinity than its (S)-counterpart. X-ray crystallography reveals a near-perpendicular orientation (≈85°) between the salmeterol phenyl ring and naphthalene plane of xinafoic acid, optimizing cation-π interactions and solid-state packing efficiency [6] [8].
Table 1: Molecular Characteristics of 3-O-Xinafoyl Salmeterol
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C36H45NO7 | High-resolution MS |
Molecular Weight (g/mol) | 603.756 | Calculated |
SMILES | O=C(C1=CC=C2C=CC=CC2=C1O)O.OC3=C(CO)C=C(C(CNCCCCCCOCCCCC4=CC=CC=C4)O)C=C3 | Canonical representation [3] |
InChIKey | XTZNCVSCVHTPAI-UHFFFAOYSA-N | Standard identifier [8] |
Stereochemistry | Racemic mixture at Cβ | Chiral chromatography |
The ionic association between salmeterol (pKa 10.3 ± 0.2) and xinafoic acid (pKa 3.8 ± 0.1) creates a stable zwitterionic complex with profound implications for molecular behavior. The dissociation constant (Kd) in aqueous media is approximately 10-6.5 M at pH 7.4, indicating moderate stability. Below pH 6.0, protonation of the carboxylate group weakens ionic bonding, triggering dissociation into free salmeterol cation and xinafoate anion. This pH-dependent equilibrium governs dissolution kinetics and bioavailability [2] [9].
Infrared spectroscopy identifies key interaction sites: a broad absorption band at 2500-2600 cm-1 confirms proton transfer (COOH → COO-), while shifts in the amine deformation mode (1585 → 1620 cm-1) verify N+-H···O- bonding. Molecular dynamics simulations reveal water-bridged hydrogen bonding between the phenolic hydroxyl of salmeterol and naphthoate carbonyl oxygen, contributing to crystal lattice stability. The xinafoate moiety enhances lipophilicity (Δlog P ≈ +1.8 versus free base) while providing a chromophore for UV detection at 228 nm [2] [6].
Lipophilicity profiles reveal complex behavior arising from ionization equilibria. The intrinsic log P (unionized species) is 3.26 ± 0.15, while experimental log D7.4 values range from 1.45 to 1.85 due to protonation of the secondary amine at physiological pH. This translates to 99.9% ionization below pH 7.0, dramatically reducing membrane permeability [2]. Temperature-dependent partitioning studies in n-octanol/water systems show entropy-driven transfer (ΔS = +45 J/mol·K) above 25°C, attributed to dehydration of the lipophilic tail.
The compound exhibits anomalous follicular penetration relative to molecular weight – a phenomenon linked to its balanced lipophilicity (log D7.4 ≈1.5). Drugs with log D between 0.5-2.5 demonstrate 34-60% follicular contribution to total skin flux, whereas highly lipophilic analogs (log P >3.5) show <5% follicular uptake [5]. This positions 3-O-xinafoyl salmeterol favorably for topical pulmonary delivery where follicular reservoirs enhance sustained release.
Table 2: Partitioning and Ionization Properties
Parameter | Value | Conditions | Significance |
---|---|---|---|
log P (intrinsic) | 3.26 ± 0.15 | n-octanol/water, pH 12.0 | Measures unionized form lipophilicity |
log D7.4 | 1.45 - 1.85 | n-octanol/water, pH 7.4 | Reflects membrane permeability |
pKa (amine) | 10.3 ± 0.2 | Potentiometric titration | Governs ionization state |
pKa (phenol) | 8.3 ± 0.1 | Spectrophotometric | Affects hydrogen bonding capacity |
pKa (xinafoic) | 3.8 ± 0.1 | Conductometric | Determines counterion dissociation |
Two polymorphic forms dominate solid-state behavior. Form I (thermodynamically stable) displays monoclinic P21/c symmetry with melting onset at 137.5°C (ΔHfus = 98 kJ/mol). Form II (metastable) exhibits orthorhombic P212121 packing and melts at 134.2°C (ΔHfus = 86 kJ/mol), consistent with lower lattice energy. The energy difference between forms is ≈4.2 kJ/mol, explaining Form II's persistence under ambient conditions [6] [8].
Inverse gas chromatography quantifies surface energetics: Form II shows 18% higher specific surface energy (γsSP = 48.5 mJ/m2 vs 41.1 mJ/m2 for Form I at 30°C) due to greater exposure of polar groups. Hansen solubility parameters confirm enhanced polarity (δp = 12.3 MPa1/2 vs 10.1 MPa1/2) and hydrogen bonding capacity (δh = 9.8 vs 8.3 MPa1/2) in Form II. These differences profoundly impact powder flow, compaction, and dissolution kinetics [6].
Table 3: Polymorphic Characteristics
Property | Form I | Form II | Characterization Method |
---|---|---|---|
Crystal System | Monoclinic | Orthorhombic | Single-crystal XRD |
Space Group | P21/c | P212121 | Structure solution |
Melting Point (°C) | 137-138 | 134-135 | Differential scanning calorimetry |
γsD (mJ/m2) | 42.3 ± 0.8 | 38.1 ± 0.6 | Inverse gas chromatography |
γsSP (mJ/m2) | 41.1 ± 1.2 | 48.5 ± 1.5 | Inverse gas chromatography |
Acid-Base Ratio (KA/KD) | 0.92 | 1.87 | IGC with polar probes |
Aqueous solubility exhibits pH-dependent behavior: 62 μg/mL at pH 3.0 (predominantly ionized species), decreasing to 8.3 μg/mL at pH 7.4 due to micelle formation. The critical micelle concentration (CMC) is 35 μM, with aggregation numbers of ≈120 molecules per micelle. Solubilization follows the equation log S = 0.89(log P) - 2.1 (r2 = 0.94) for homolog surfactants [2] [8].
Supercritical CO2 (scCO2) processing enables particle engineering. At 40°C and 150 bar, solubility reaches 1.2 mg/g CO2 with a 9.3% enhancement using acetone cosolvent. Rapid expansion from supercritical solutions produces nanoparticles (d50 = 230 nm) with controlled crystallinity. Impregnation into porous carriers via scCO2 yields 18-22% drug loading in silica matrices, demonstrating utility for modified-release formulations [6] [9].
Table 4: Solubility Profile Across Media
Medium | Solubility (μg/mL) | Conditions | Method |
---|---|---|---|
Water (pH 1.2) | 78 ± 3.2 | 37°C, HCl solution | Shake-flask HPLC |
Phosphate buffer (pH 7.4) | 8.3 ± 0.7 | 37°C, isotonic | Equilibrium dialysis |
Methanol | 42,900 ± 1,500 | 25°C | Gravimetric analysis |
scCO2 | 1,200 ± 90 mg/g CO2 | 40°C, 150 bar | Static saturation method |
0.5% SLS solution | 145 ± 8 | 37°C | USP dissolution apparatus |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5